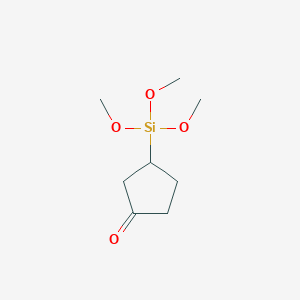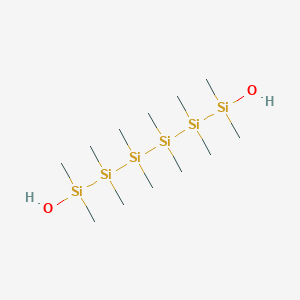
Dodecamethylhexasilane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecamethylhexasilane-1,6-diol is an organosilicon compound characterized by the presence of twelve methyl groups and two hydroxyl groups attached to a hexasilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecamethylhexasilane-1,6-diol can be synthesized through several methods. One common approach involves the hydrosilylation of hexasilane derivatives with methyl groups, followed by the introduction of hydroxyl groups through controlled oxidation processes. The reaction conditions typically require the presence of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecamethylhexasilane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silane derivatives with various functional groups, such as silanols, siloxanes, and silanes with different alkyl or aryl groups.
Applications De Recherche Scientifique
Dodecamethylhexasilane-1,6-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and silicon-based nanomaterials.
Biology: Employed in the study of biomolecular interactions and as a component in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dodecamethylhexasilane-1,6-diol involves its interaction with various molecular targets through its hydroxyl and methyl groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and covalent bonds, depending on the specific application. The pathways involved may include the modulation of protein-protein interactions, stabilization of molecular structures, and enhancement of material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisilane: A simpler silane compound with six methyl groups and no hydroxyl groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon-oxygen bonds.
Tetramethylsilane: A small silane compound with four methyl groups and no hydroxyl groups.
Uniqueness
Dodecamethylhexasilane-1,6-diol is unique due to its combination of a hexasilane backbone with twelve methyl groups and two hydroxyl groups. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
143584-21-8 |
|---|---|
Formule moléculaire |
C12H38O2Si6 |
Poids moléculaire |
382.94 g/mol |
Nom IUPAC |
hydroxy-[[[[[hydroxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C12H38O2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h13-14H,1-12H3 |
Clé InChI |
MIBGBGODLTZLOO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(O)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


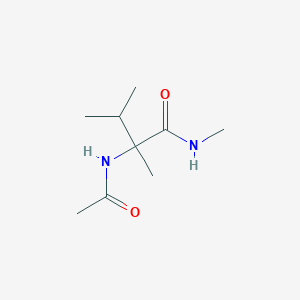
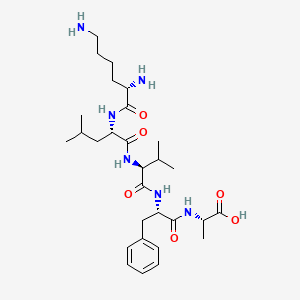


![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
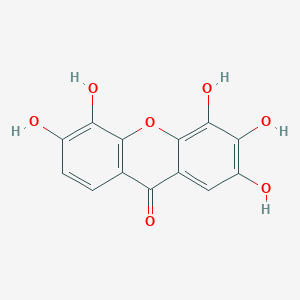
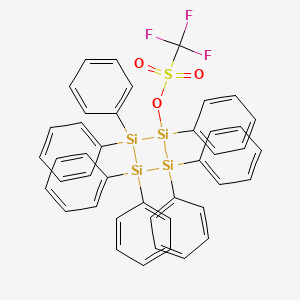
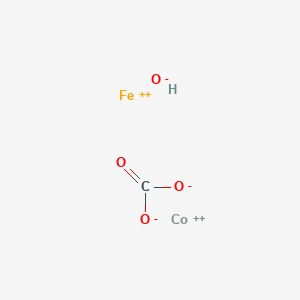
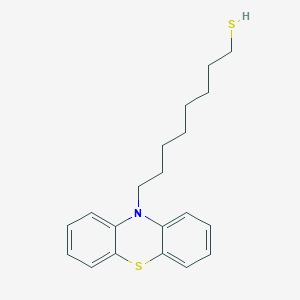
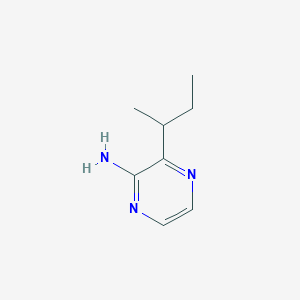
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
